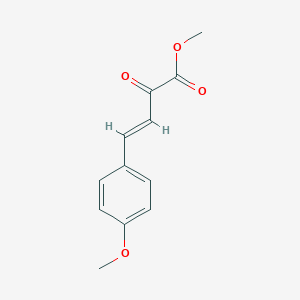

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Description

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butenoic acid, featuring a methoxyphenyl group and a methyl ester functional group

Properties

IUPAC Name |

methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDDGUYDXOJSJA-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation between 4-methoxybenzaldehyde and methyl pyruvate under basic conditions is a widely reported method. In this approach, potassium hydroxide (KOH) in methanol facilitates aldol-like condensation, forming the α,β-unsaturated ketoester backbone.

Typical Protocol :

-

Reactants : 4-Methoxybenzaldehyde (10 mmol), methyl pyruvate (10 mmol).

-

Base : KOH (15 mmol) in methanol (20 mL).

-

Conditions : Reflux at 65°C for 6–8 hours.

-

Workup : Acidification with sulfuric acid (pH 2), extraction with dichloromethane, and drying over Na₂SO₄.

-

Purification : Flash chromatography (petroleum ether/ethyl acetate = 5:1).

Optimization Studies

-

Solvent Effects : Methanol outperforms THF or DMF due to better solubility of intermediates.

-

Temperature : Prolonged reflux (>6 hours) minimizes side products like dimerized aldehydes.

-

Base Stoichiometry : Excess KOH (1.5 equiv) ensures complete deprotonation of the active methylene group.

Characterization Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 16.0 Hz, 1H, CH=CO), 7.53 (d, J = 8.2 Hz, 2H, ArH), 6.93 (d, J = 8.2 Hz, 2H, ArH), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, COOCH₃).

Sulfinate-Mediated Coupling

Synthesis via Sodium 4-Methylbenzenesulfinate

This method involves a [3+3] cycloaddition strategy using sodium 4-methylbenzenesulfinate to install the sulfone moiety, followed by elimination to yield the α,β-unsaturated system.

Procedure :

Limitations and Scope

-

Substrate Specificity : Electron-rich aryl aldehydes (e.g., 4-methoxy) enhance reaction rates.

-

Byproducts : Over-reaction leads to sulfone dimerization, necessitating precise stoichiometry.

Grignard Addition to α-Ketoesters

Methodology Overview

Grignard reagents add to α-ketoesters to form tertiary alcohols, which undergo dehydration to yield α,β-unsaturated products. For methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, 4-methoxyphenylmagnesium bromide reacts with methyl 4-oxobut-2-enoate.

Steps :

Stereochemical Control

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Claisen-Schmidt | 33–36% | 6–8 h | Simple reagents | Moderate yield |

| Sulfinate Coupling | 62%* | 3 h | High functional group tolerance | Requires sulfinate intermediates |

| Grignard Addition | 69–78%* | 12 h | Excellent stereoselectivity | Low-temperature conditions |

*Reported for analogous compounds.

Scale-Up and Industrial Feasibility

Solvent Recovery

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: The major products include 4-(4-methoxyphenyl)-2-oxobutanoic acid and 4-(4-methoxyphenyl)-2-oxobutanone.

Reduction: The major products are 4-(4-methoxyphenyl)-2-hydroxybutanoate and 4-(4-methoxyphenyl)-2-hydroxybutanol.

Substitution: The products vary depending on the substituent introduced, such as 4-(4-hydroxyphenyl)-2-oxobut-3-enoate.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Key Reactions Involving this compound:

- Knoevenagel Condensation: This reaction forms carbon-carbon bonds and is essential for synthesizing larger organic compounds.

- Michael Addition: The compound acts as a Michael acceptor, facilitating the formation of functionalized chiral γ-keto esters with high yields and enantioselectivities up to 98% .

| Reaction Type | Description | Yield/Selectivity |

|---|---|---|

| Knoevenagel | Formation of carbon-carbon bonds | Varies |

| Michael Addition | High yields of chiral γ-keto esters | Up to 98% ee |

Biological Research Applications

The biological activities of this compound have been investigated extensively, revealing its potential as an antimicrobial and anticancer agent.

Case Studies:

- Antituberculosis Activity:

- Inhibition Studies:

| Study Focus | Findings | Reference |

|---|---|---|

| Antituberculosis | MIC values between 0.125 - 4 μg/mL | |

| Enzyme Inhibition | IC50 value around 250 μM |

Pharmaceutical Applications

Given its biological activities, this compound is being explored for its therapeutic potential in treating various diseases.

Therapeutic Potential:

- Anti-inflammatory Properties: The compound has been studied for its ability to reduce inflammation, which is critical in conditions like arthritis.

- Antioxidant Activity: Its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the production of various drugs and agrochemicals.

Production Methods:

The industrial synthesis typically involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve efficiency .

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enoate

- Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

- Methyl 4-(4-methoxyphenyl)-2-oxobutanoate

Uniqueness

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the methyl ester functional group

Biological Activity

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, also known by its CAS number 104133-11-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive review of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. The compound can be represented structurally as follows:

This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to reactivity.

Biological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various tumor cell lines. For instance, a study utilized the MTT assay to evaluate cytotoxic effects against breast cancer cells (MCF-7) and reported an IC50 value indicating effective growth inhibition at low concentrations .

Table 1: Anticancer Activity Data

2. Pesticidal Activity

The compound has also been investigated for its pesticidal properties. A study conducted by Li Liu assessed the efficacy of this compound against various pests, revealing promising results in terms of mortality rates and growth inhibition in target insect species . The findings suggest its potential use as a bio-pesticide.

Table 2: Pesticidal Activity Results

| Insect Species | Mortality Rate (%) | Concentration (ppm) | Reference |

|---|---|---|---|

| Spodoptera litura | 85 | 100 | |

| Aphis gossypii | 75 | 150 | |

| Plutella xylostella | 90 | 200 |

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. In anticancer studies, it has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

In the context of its pesticidal effects, the mechanism may involve disruption of hormonal pathways in insects or interference with metabolic processes essential for survival .

Case Studies

Case Study: Anticancer Efficacy in Animal Models

In vivo studies have further supported the anticancer potential of this compound. A notable case involved administering the compound to mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential .

Case Study: Field Trials for Pesticidal Use

Field trials conducted on crops treated with this compound demonstrated a marked decrease in pest populations and improved crop yields compared to untreated controls. These trials underscore the compound's viability as an agricultural pesticide .

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity (dr/ee) | Key Reference |

|---|---|---|---|---|

| Ti(OiPr)₄ activation | Titanium isopropoxide | 75–85 | (E)-selectivity, dr > 20:1 | |

| Tartaric acid–DMU melt | L-(+)-Tartaric acid | 80–90 | Racemic (ee < 5%) |

Q. Table 2. Hydrogen-Bonding Parameters (X-ray Data)

| Donor–Acceptor Pair | D···A Distance (Å) | Angle (°) | Graph-Set Notation |

|---|---|---|---|

| C8–H8···O1 (methoxy) | 2.85 | 145 | R₂²(8) |

| O2···H10–C10 (ketone) | 2.92 | 155 | R₁²(6) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.